トリアムシノロンアセトニド

概要

説明

トリアムシノロンアセトニドは、強力な抗炎症作用と免疫抑制作用を持つ合成コルチコステロイドです。さまざまな皮膚疾患、アレルギー反応、関節疾患の治療に一般的に使用されます。 この化合物は、トリアムシノロンのより強力な誘導体であり、プレドニゾンの約8倍強力です .

科学的研究の応用

Triamcinolone acetonide has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new corticosteroid derivatives.

Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and gene expression.

Medicine: Triamcinolone acetonide is extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.

生化学分析

Biochemical Properties

Triamcinolone acetonide interacts with glucocorticoid receptors, which are proteins that mediate the physiological effects of glucocorticoids . The binding of triamcinolone acetonide to these receptors can modulate gene expression and influence various biochemical reactions . The exact nature of these interactions is complex and involves multiple signaling pathways .

Cellular Effects

Triamcinolone acetonide has anti-inflammatory, antipruritic, and vasoconstrictive properties . It can influence cell function by reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules . In vitro studies have shown that triamcinolone acetonide can exert protective effects against oxidative stress .

Molecular Mechanism

The molecular mechanism of action of triamcinolone acetonide involves binding to glucocorticoid receptors, which leads to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular metabolism . The exact details of these interactions at the molecular level are complex and involve multiple signaling pathways .

Temporal Effects in Laboratory Settings

The effects of triamcinolone acetonide can change over time in laboratory settings. For example, one study showed a dose-dependent therapeutic effect of triamcinolone acetonide on clinical and electrophysiological parameters of neuritis, with a lower degree of inflammatory infiltrates and demyelination in the sciatic nerve . Another study showed that triamcinolone acetonide remained potent over a longer period of time compared to other corticosteroids .

Dosage Effects in Animal Models

The effects of triamcinolone acetonide can vary with different dosages in animal models. For example, one study showed a dose-dependent therapeutic effect of triamcinolone acetonide in an experimental autoimmune neuritis model in Lewis rats

Metabolic Pathways

Triamcinolone acetonide is metabolized in the liver, with the major metabolite being 6-beta-hydroxy-triamcinolone . It is involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Triamcinolone acetonide is transported and distributed within cells and tissues. One study showed that after intravenous administration, triamcinolone acetonide was eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution was 103 L, indicating that the drug is distributed throughout the body .

Subcellular Localization

Given its mechanism of action involving binding to glucocorticoid receptors, it is likely that triamcinolone acetonide is localized to the cytoplasm and nucleus of cells, where it can influence gene expression

準備方法

合成経路と反応条件: トリアムシノロンアセトニドは、トリアムシノロンを含む一連の化学反応によって合成されます。このプロセスは、通常、トリアムシノロンとアセトンをトシル酸などの酸触媒の存在下で反応させてアセトニド誘導体を形成することを伴います。 この反応は、目的の生成物の形成を確実にするために、制御された温度条件下で行われます .

工業生産方法: 工業環境では、トリアムシノロンアセトニドは、反応条件が収率と純度を最適化するために綿密に制御される大型反応器で生産されます。 このプロセスには、アセトンやメタノールなどの溶媒の使用が含まれ、生成物は結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類: トリアムシノロンアセトニドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな薬理学的特性と用途を持つトリアムシノロンアセトニドのさまざまな誘導体が含まれます .

4. 科学研究への応用

トリアムシノロンアセトニドは、科学研究において幅広い用途があります。

作用機序

トリアムシノロンアセトニドは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することによって効果を発揮します。この結合は、受容体の活性化につながり、次に核に移行して特定の遺伝子の転写を調節します。この化合物は、炎症性サイトカインの産生を抑制し、炎症部位への免疫細胞の移動を阻害します。 さらに、毛細血管の透過性を低下させ、リソソーム膜を安定化させることで、炎症と免疫反応を軽減します .

類似化合物:

プレドニゾン: トリアムシノロンアセトニドに比べて効力は低いですが、同様の抗炎症作用を持つコルチコステロイドです。

ヒドロコルチゾン: 抗炎症作用で知られるもう1つのコルチコステロイドですが、トリアムシノロンアセトニドよりも効力は低いです。

メチルプレドニゾロン: 同様の用途を持つコルチコステロイドですが、薬物動態が異なります.

ユニークさ: トリアムシノロンアセトニドは、その高い効力と持続的な作用時間によってユニークです。持続的な抗炎症効果を必要とする状態の治療に特に効果的です。 局所、筋肉内、関節内などの複数の経路で投与できる点は、臨床診療における汎用性を高めています .

類似化合物との比較

Prednisone: A corticosteroid with similar anti-inflammatory properties but lower potency compared to triamcinolone acetonide.

Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects, but it is less potent than triamcinolone acetonide.

Methylprednisolone: A corticosteroid with comparable uses but different pharmacokinetic properties.

Uniqueness: Triamcinolone acetonide is unique due to its high potency and long duration of action. It is particularly effective in treating conditions that require sustained anti-inflammatory effects. Its ability to be administered via multiple routes (topical, intramuscular, intra-articular) adds to its versatility in clinical practice .

特性

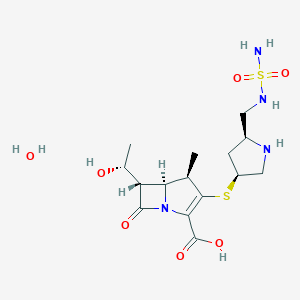

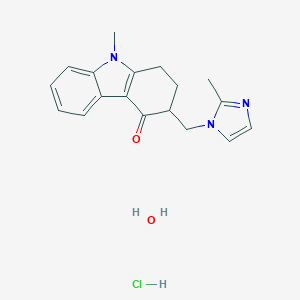

IUPAC Name |

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXUCZADRHECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

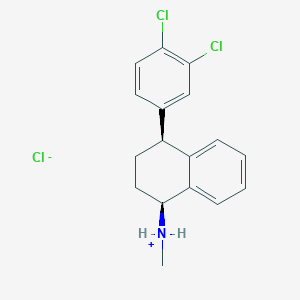

CAS No. |

76-25-5 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

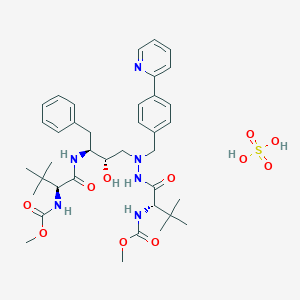

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。